Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate
Description
Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate is a fluorinated spirocyclic ester characterized by a bicyclic spiro[3.3]heptane core with two ethyl carboxylate groups at the 2-position and a fluorine substituent at the 6-position. This compound belongs to a class of strained spirocyclic systems that exhibit unique stereoelectronic properties due to their rigid, non-planar architecture.
Properties
IUPAC Name |
diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO4/c1-3-17-10(15)13(11(16)18-4-2)7-12(8-13)5-9(14)6-12/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGBJWMAPGIRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CC(C2)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a diethyl malonate derivative can be cyclized with a suitable fluorinated reagent under basic conditions.
Fluorination: The introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and solvent conditions to ensure selective fluorination at the desired position.
Esterification: The final step involves esterification of the carboxylic acid groups to form the diethyl ester. This can be achieved using standard esterification techniques with ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous acid or base.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: Diols.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry
Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate serves as a crucial building block for synthesizing more complex fluorinated compounds. Its unique structure allows for the exploration of new chemical reactivity patterns and the development of innovative synthetic methodologies.
Biology
In biological research, this compound is investigated as a potential fluorinated probe. Its ability to interact with biological systems makes it useful for studying molecular interactions and mechanisms within cells. The fluorine atom can enhance imaging techniques due to its distinct nuclear magnetic resonance (NMR) properties.
Medicine
The compound is being explored for drug development due to its structural features that may offer therapeutic benefits. Its spirocyclic framework and fluorination can influence pharmacokinetics and bioavailability, making it a candidate for further investigation in medicinal chemistry.
Industry
In industrial applications, this compound is utilized in creating novel materials with enhanced properties attributed to the fluorine atom. These materials can exhibit improved thermal stability, chemical resistance, and unique mechanical properties.
Case Study 1: Fluorinated Probes in Biological Systems
Research has demonstrated that this compound can be used as a probe in biological assays to study enzyme activity and protein interactions. The incorporation of fluorine allows for enhanced detection methods using NMR spectroscopy and fluorescence imaging.
Case Study 2: Drug Development
A study focusing on the synthesis of new drug candidates highlighted the use of this compound as a scaffold for developing inhibitors targeting specific biological pathways. The unique structural attributes provided insights into optimizing binding affinities for therapeutic targets.
Mechanism of Action
The mechanism of action of diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate involves its interaction with molecular targets through its fluorinated spirocyclic structure. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The spirocyclic core provides rigidity to the molecule, affecting its overall conformation and reactivity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Diethyl 6-oxaspiro[3.3]heptane-2,2-dicarboxylate
- Structure : Replaces the 6-fluorine with an oxygen atom, forming a 6-oxaspiro system.
- Synthesis : Prepared via condensation of diethyl malonate with 3,3-bis(chloromethyl)oxetane, followed by cyclization .
- The absence of fluorine reduces electronegativity at the 6-position, which may influence reactivity in nucleophilic substitution reactions.
Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate
- Structure : Bromine atoms replace fluorine at positions 2 and 5.
- Higher molecular weight (due to bromine) may affect crystallinity or melting points.
2-Azaspiro[3.3]heptane-2,6-dicarboxylic Acid Derivatives
- Examples :
- Key Differences: Nitrogen incorporation alters electronic properties, increasing basicity compared to the all-carbon spiro system.
Physicochemical Properties
Biological Activity
Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate (CAS Number: 2322557-87-7) is a fluorinated spiro compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant research findings.
This compound has the molecular formula and features a unique spirocyclic structure. The presence of the fluorine atom enhances its electronic properties, which can influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 258 g/mol |
| LogP | 1.83 |
| Polar Surface Area (Ų) | 53 |
| Rotatable Bonds | 6 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. The spirocyclic structure contributes to the rigidity of the molecule, which may enhance its binding affinity to target proteins or enzymes.
Potential Interaction Pathways
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activities due to its structural features.
- Fluorine Effects : The electronegative fluorine atom can influence the electronic distribution in the molecule, affecting how it interacts with biological systems.
Medicinal Chemistry
This compound has been explored for its potential in drug development due to its unique structural characteristics that may lead to novel therapeutic agents.
- Anticancer Activity : Preliminary studies suggest that fluorinated compounds can exhibit anticancer properties by interfering with cell signaling pathways.
- Antimicrobial Properties : The compound's structure may enhance its activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study focused on synthesizing various derivatives of this compound demonstrated that modifications at the fluorinated position significantly altered biological activity profiles against specific cancer cell lines .
- Fluorinated Probes in Biological Systems : Research indicated that compounds like this compound could serve as effective probes for studying biological processes due to their ability to integrate into lipid membranes .
- Comparative Studies : When compared with non-fluorinated analogs, this compound exhibited enhanced binding affinities to certain protein targets, highlighting the significance of fluorination in improving pharmacological properties .
Q & A
How can researchers optimize the synthesis of diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate to enhance yield and purity?
Basic Research Question
Methodological Answer:
Synthesis optimization involves:
- Stepwise Reaction Control : Adjusting temperature (e.g., reflux for hydrolysis ), solvent selection (polar aprotic solvents like DMF for solubility ), and stoichiometry of fluorinated precursors.
- Purification Techniques : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization to isolate the spirocyclic product.
- Quality Monitoring : Track intermediates via TLC and confirm final purity via HPLC (>95%) .
Key Consideration : Fluorine introduction may require anhydrous conditions to avoid side reactions. Reference analogous spiro[3.3]heptane syntheses for troubleshooting .
What analytical techniques are essential for confirming the structure and purity of this compound?
Basic Research Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR to verify spirocyclic core and ester/fluorine substituents. Compare chemical shifts with non-fluorinated analogs (e.g., δ ~4.2 ppm for ester OCH groups ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHFO ).
- X-ray Crystallography : Resolve spatial configuration if single crystals are obtainable (SHELXL refinement ).
Data Interpretation Tip : Use DEPT-135 NMR to distinguish quaternary carbons in the spiro structure .
How does the fluorine substituent influence the reactivity and biological activity of this compound compared to non-fluorinated analogs?
Advanced Research Question
Methodological Answer:
- Reactivity Impact : Fluorine’s electronegativity increases ester hydrolysis resistance under basic conditions. Test via controlled hydrolysis (e.g., NaOH in ethanol, monitor via IR for carboxylic acid formation ).
- Biological Activity : Fluorine enhances metabolic stability and binding affinity. Compare IC values in enzyme inhibition assays (e.g., fluorinated vs. non-fluorinated spirooxindoles: 7.2 µM vs. >20 µM in MDA-MB-231 cells ).
Contradiction Analysis : If activity discrepancies arise, evaluate fluorine’s steric effects via molecular docking simulations .
What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Advanced Research Question
Methodological Answer:
- Assay Standardization : Replicate in vitro conditions (e.g., pH, serum proteins) to mimic in vivo environments. Use fluorometric DHAP assay protocols for consistency .
- Metabolic Profiling : Perform LC-MS/MS to identify metabolites that may deactivate the compound in vivo.
- Orthogonal Models : Validate results in multiple cell lines (e.g., HepG2, MDA-MB-231) and animal models .
Example : If neuroprotective effects in vitro (e.g., 50% ROS reduction) are absent in vivo, assess blood-brain barrier permeability via logP calculations .
What are the common chemical transformations of the ester groups in this compound?
Basic Research Question
Methodological Answer:
- Hydrolysis : Acidic (HSO, HO) or basic (NaOH, ethanol) conditions yield dicarboxylic acid derivatives. Monitor via FTIR loss of ester C=O peaks (~1740 cm) .
- Reduction : Use LiAlH in THF to produce diols; optimize stoichiometry to avoid over-reduction .
- Nucleophilic Substitution : Replace esters with amines (e.g., benzylamine, KCO catalyst) to generate amide derivatives .
Synthetic Tip : Protect the spirocyclic core with Boc groups during transformations to prevent ring-opening .
How can computational methods predict the interaction mechanisms between this compound and biological targets?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes/receptors (e.g., COX-2 ). Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (-0.25).
- Pharmacophore Modeling : Identify critical interaction sites (e.g., ester oxygens for hydrogen bonding, fluorine for hydrophobic pockets) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
Validation : Cross-check with experimental SAR data (e.g., IC vs. docking scores) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
